molecular formula C14H20BNO3 B1456370 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1082066-33-8

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B1456370
CAS No.: 1082066-33-8
M. Wt: 261.13 g/mol
InChI Key: NKTHMWBSTTUMNX-UHFFFAOYSA-N
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Description

The compound “2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an acetamide group (a functional group consisting of a carbonyl group single-bonded to a nitrogen atom), and a tetramethyl-1,3,2-dioxaborolane group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl and dioxaborolane groups are likely to contribute to the compound’s rigidity, while the acetamide group may introduce some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The dioxaborolane group is known to participate in various reactions, including borylation and hydroboration .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dioxaborolane group could make the compound susceptible to reactions with nucleophiles .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods and Crystal Structure : The compound has been synthesized through multi-step substitution reactions. It has been structurally characterized using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies confirm the molecular structure and help in understanding the physicochemical properties of the compound (Huang et al., 2021).

Application in Boron Neutron Capture Therapy

  • Boron Neutron Capture Therapy (BNCT) : Compounds containing this structure have potential applications in BNCT, a type of cancer treatment. The boron-containing compounds accumulate in cancer cells and are then irradiated with neutrons, leading to the release of high-energy alpha particles which kill the cancer cells (Morrison et al., 2010).

Use in Explosive Detection

  • Detection of Peroxide-Based Explosives : The compound's derivatives have been utilized in developing organic thin-film fluorescence probes for detecting peroxide-based explosives. This application is particularly important for security and anti-terrorism efforts (Fu et al., 2016).

Fluorescence Probes for H2O2 Detection

  • Hydrogen Peroxide Detection : Derivatives of this compound have been synthesized as fluorescence probes for detecting hydrogen peroxide (H2O2). These probes can exhibit either an “Off–On” or decrease in fluorescence response towards H2O2, based on their structural modifications (Lampard et al., 2018).

Contributions to Nanotechnology

  • Nanoparticle Fabrication : The compound plays a role in the fabrication of pH/H2O2-responsive polyhedral oligomeric silsesquioxane self-assembled fluorescent vesicles. These vesicles have potential in targeted drug delivery and controlled release, enhancing anti-tumor efficacy (Ren et al., 2022).

Catalysis and Organic Synthesis

  • Pd-Catalyzed Borylation : The compound has been used in the palladium-catalyzed borylation of arylbromides. This method is significant for organic synthesis, particularly in creating boron-containing aromatic compounds which have various applications (Takagi & Yamakawa, 2013).

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be used in the synthesis of other complex organic molecules, or as a reagent in various chemical reactions .

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-10(6-8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTHMWBSTTUMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082066-33-8
Record name 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid (500 mg) and HOBt ammonium salt (435 mg) in DMF (5 mL) was added EDCI hydrochloride (539 mg), and the mixture was stirred at room temperature for 3 hr. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound (420 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
HOBt ammonium salt
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
539 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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